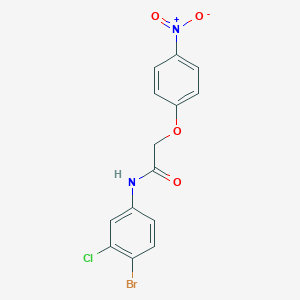![molecular formula C22H20Cl2N2O5S B322123 2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide is a synthetic organic compound with a complex structure. It is characterized by the presence of dichlorophenoxy, methoxyanilino, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is typically synthesized by the chlorination of phenol to form 2,4-dichlorophenol, followed by its reaction with chloroacetic acid.
Preparation of 4-[(4-methoxyanilino)sulfonyl]phenylamine: This involves the sulfonation of 4-methoxyaniline, followed by coupling with a suitable sulfonyl chloride.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with 4-[(4-methoxyanilino)sulfonyl]phenylamine under appropriate conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the nitro or sulfonyl groups if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of various chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichlorophenoxy and sulfonyl groups allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid: A simpler analog with herbicidal properties.
4-[(4-methoxyanilino)sulfonyl]phenylamine: Shares the sulfonyl and methoxyanilino groups but lacks the dichlorophenoxy moiety.
2-(2,4-dichlorophenoxy)propanoic acid: Similar structure but with a propanoic acid group instead of the sulfonylphenyl group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20Cl2N2O5S |
|---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C22H20Cl2N2O5S/c1-14(31-21-12-3-15(23)13-20(21)24)22(27)25-16-6-10-19(11-7-16)32(28,29)26-17-4-8-18(30-2)9-5-17/h3-14,26H,1-2H3,(H,25,27) |
InChIキー |
CINPGXUDEMJBMC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322040.png)
![2-{[4-(Azepan-1-ylsulfonyl)phenyl]hydrazono}-2-cyanoethanethioamide](/img/structure/B322041.png)
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide](/img/structure/B322042.png)
![N-(2-chlorophenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322045.png)

![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322058.png)
![2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322060.png)
![1-[(4-Nitrophenoxy)acetyl]pyrrolidine](/img/structure/B322061.png)
![1-[(4-Nitrophenoxy)acetyl]indoline](/img/structure/B322065.png)


